molecular formula C30H31N3 B4791664 9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole

9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole

Cat. No.: B4791664
M. Wt: 433.6 g/mol
InChI Key: VNPXOFVVKBCCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole, also known as JNJ-54175446, is a novel small molecule that has been developed as a potential therapeutic agent. This compound belongs to the class of carbazole derivatives and has shown promising results in preclinical studies.

Mechanism of Action

9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole exerts its therapeutic effect by inhibiting the activity of specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell growth and survival. This compound also targets the Wnt/β-catenin signaling pathway, which plays a critical role in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for the growth and spread of cancer cells. Additionally, this compound has been found to improve cognitive function in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole has several advantages for lab experiments. It has high potency and selectivity, which makes it an ideal tool for studying specific signaling pathways and enzymes. Additionally, it has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential toxicity and off-target effects. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.

Future Directions

There are several future directions for the development and application of 9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety profile. Additionally, this compound can be used in combination with other therapeutic agents to enhance its therapeutic effect. Furthermore, the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases should be explored.
In conclusion, this compound is a novel small molecule that has shown promising results in preclinical studies. Its potential applications in treating cancer and neurodegenerative diseases make it an exciting target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Scientific Research Applications

9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating various types of cancer, including lung, breast, and colon cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

9-ethyl-3-[[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3/c1-2-33-29-10-6-5-9-27(29)28-20-24(12-14-30(28)33)22-32-17-15-31(16-18-32)21-23-11-13-25-7-3-4-8-26(25)19-23/h3-14,19-20H,2,15-18,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPXOFVVKBCCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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